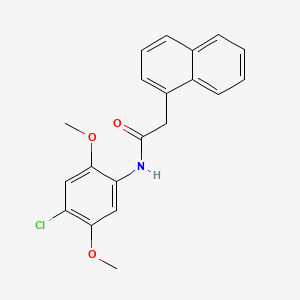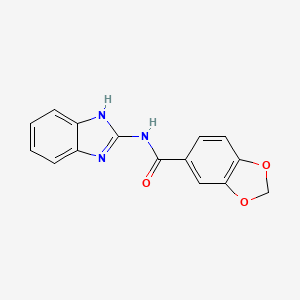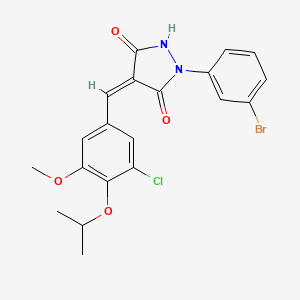![molecular formula C12H14N4O2 B6038093 4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenol](/img/structure/B6038093.png)
4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenol, focusing on six unique fields:
Anticancer Applications
4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenol: has shown promising potential as an anticancer agent. The compound’s structure allows it to interact with various cellular targets, inhibiting the proliferation of cancer cells. Studies have demonstrated its efficacy against multiple cancer cell lines, including breast, lung, and cervical cancers . The compound’s ability to induce apoptosis and inhibit angiogenesis makes it a valuable candidate for further development in cancer therapy.
Antimicrobial Applications
This compound exhibits significant antimicrobial properties, making it effective against a range of bacterial and fungal pathogens. Its mechanism of action involves disrupting microbial cell membranes and inhibiting essential enzymes. Research has highlighted its potential in treating infections caused by resistant strains of bacteria and fungi . This makes it a promising candidate for developing new antimicrobial agents to combat antibiotic resistance.
Antioxidant Applications
The phenolic structure of 4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenol contributes to its strong antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress. This antioxidant activity is beneficial in preventing and managing diseases associated with oxidative damage, such as cardiovascular diseases, neurodegenerative disorders, and aging . The compound’s potential as a natural antioxidant makes it an attractive candidate for inclusion in dietary supplements and pharmaceuticals.
Anti-inflammatory Applications
Research has shown that this compound possesses significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases . This makes it a potential therapeutic agent for conditions such as arthritis, inflammatory bowel disease, and other chronic inflammatory disorders. Its ability to modulate the immune response further enhances its therapeutic potential.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazole derivatives, have been found to exhibit cytotoxic activities against certain tumor cell lines . They also show good antimicrobial activities against certain microorganisms .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes that result in its antimicrobial or cytotoxic effects .
Biochemical Pathways
Given its potential cytotoxic and antimicrobial activities, it can be hypothesized that it may interfere with essential biochemical pathways in tumor cells or microorganisms, leading to their death .
Result of Action
Based on its potential cytotoxic and antimicrobial activities, it can be inferred that it may cause cell death in tumor cells or microorganisms .
properties
IUPAC Name |
4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-8-14-15-9(2)16(8)13-7-10-4-5-11(17)12(6-10)18-3/h4-7,17H,1-3H3/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLFGSJMVYGIPV-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N=CC2=CC(=C(C=C2)O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1/N=C/C2=CC(=C(C=C2)O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B6038018.png)
![5-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B6038022.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(cyclopropylacetyl)prolinamide](/img/structure/B6038035.png)
![4-{5-[(methylthio)methyl]-2-furoyl}-2-(2-phenylethyl)morpholine](/img/structure/B6038042.png)


![N-[2-(1-azepanylcarbonyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B6038064.png)
![7-(3-methoxybenzyl)-2-[(5-methyl-2-thienyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6038074.png)
![2-(2-chlorophenyl)-8-[2-(4-morpholinyl)ethyl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6038079.png)
![2-[(4-fluorophenyl)amino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6038088.png)
![3-benzoyl-2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B6038103.png)
![1-(4-chlorophenyl)-2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio]ethanone](/img/structure/B6038114.png)
